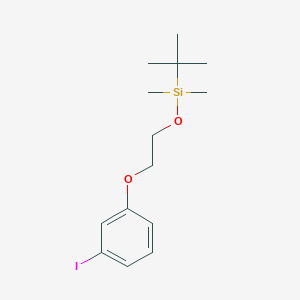

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane

CAS No.: 940876-04-0

Cat. No.: VC2723138

Molecular Formula: C14H23IO2Si

Molecular Weight: 378.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 940876-04-0 |

|---|---|

| Molecular Formula | C14H23IO2Si |

| Molecular Weight | 378.32 g/mol |

| IUPAC Name | tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane |

| Standard InChI | InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3 |

| Standard InChI Key | VZSOINAPJXZVPZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I |

Introduction

Structural Characteristics and Basic Properties

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane (CAS: 940876-04-0) is characterized by a tert-butyldimethylsilyl (TBDMS) group connected to an ethoxy linker, which is further attached to a 3-iodophenoxy substituent. This structural arrangement creates a molecule with multiple functional groups that contribute to its distinctive chemical behavior and applications in various synthetic pathways.

Physical and Chemical Properties

The compound has a molecular formula of C14H23IO2Si with a molecular weight of 378.32 g/mol. It typically exists as a stable compound under standard conditions, though like many iodinated compounds, it may exhibit sensitivity to light. The silyl ether group provides stability against certain reaction conditions while remaining cleavable under specific circumstances, making it an effective protecting group in organic synthesis.

Identification Parameters

The following table presents key identification parameters for tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane |

| Molecular Formula | C14H23IO2Si |

| Molecular Weight | 378.32 g/mol |

| CAS Number | 940876-04-0 |

| InChI | InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3 |

| InChI Key | VZSOINAPJXZVPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)Si(C)OCCOC1=CC(=CC=C1)I |

Synthesis and Preparation Methods

Synthetic Routes

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is typically synthesized via silylation of 3-iodophenol derivatives. The reaction commonly employs reagents such as tert-butyldimethylsilyl triflate or tert-butyldimethylsilyl chloride in the presence of an appropriate base such as 2,6-lutidine.

Reaction Conditions

The synthesis often requires specific reaction conditions to achieve optimal yields and purity:

-

Acid catalysts are frequently employed to facilitate the esterification process

-

Reactions typically require inert atmosphere (nitrogen or argon) to prevent unwanted side reactions

-

Temperature control is crucial, often starting at 0°C and gradually warming to room temperature

-

Anhydrous conditions are necessary to prevent hydrolysis of silylating agents

Alternative Synthesis Methods

Research has demonstrated several alternative approaches to synthesizing this compound:

-

Microwave-assisted synthesis has shown improved yields and reduced reaction times compared to traditional heating methods

-

Nucleophilic substitution reactions using sodium iodide in acetone can efficiently generate the iodinated products

Chemical Reactivity Profile

Nucleophilic Substitution Reactions

The iodine atom in the 3-iodophenoxy group undergoes nucleophilic substitution reactions under mild conditions. This reactivity is critical for introducing functional groups or forming carbon-carbon bonds. Mechanistically, the iodine's leaving-group ability facilitates palladium-catalyzed cross-couplings, while the silyl ether typically remains intact under these conditions.

Silyl Ether Cleavage

The tert-butyldimethylsilyl group can be cleaved under acidic or fluoride-mediated conditions to yield the corresponding alcohol. The following table compares different cleavage methods:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| TBAF (1M in THF) | RT, 2h | 2-(3-Iodophenoxy)ethanol | 92% | Fast deprotection; minimal side reactions |

| HCl (aq.) | 0°C, 30min | Same alcohol | 78% | Requires careful pH control to prevent iodine displacement |

Fluoride-based cleavage using tetrabutylammonium fluoride (TBAF) is generally preferred for higher selectivity and yields.

Oxidation and Elimination Reactions

The ethoxy linker and aromatic system enable oxidation or β-elimination under specific conditions:

| Reaction | Conditions | Products | Observations |

|---|---|---|---|

| Oxidation (KMnO4) | H2O/acetone, 50°C | 3-Iodophenoxyacetic acid | Partial decomposition of iodine observed |

| Thermal Elimination | 120°C, toluene | Vinyl ether derivative | Requires anhydrous conditions; 60% conversion |

A significant limitation is that strong oxidants may degrade the iodine substituent, necessitating milder alternatives like TEMPO/NaOCl for certain applications.

Functional Group Interconversion

The compound serves as a precursor for synthesizing derivatives via functional group modifications:

-

Reduction using H2/Pd-C converts iodine to hydrogen, yielding tert-butyl-(2-(3-phenoxy)ethoxy)dimethylsilane with yields of approximately 95%

-

Grignard reactions with RMgX reagents form alkylated phenols (e.g., R = Me) with yields around 70%

Comparative Reactivity with Analogues

The following table compares tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane with structurally similar compounds:

| Compound | Molecular Weight | Key Functional Groups | Applications | Stability Notes |

|---|---|---|---|---|

| tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane | 378.33 | TBDMS, 3-iodophenoxy, ethoxy | Cross-coupling, protecting groups | Stable to mild acids/bases; light-sensitive |

| tert-Butyl(2-iodoethoxy)dimethylsilane | 286.23 | TBDMS, iodoethoxy | Alkylation, intermediates | Hydrolytically stable |

| tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane | 348.29 | TBDMS, 4-iodobenzyl | Suzuki couplings | Air-stable; robust to Pd catalysts |

| tert-Butyl-(3-iodoprop-2-ynoxy)dimethylsilane | 296.22 | TBDMS, propargyloxy-iodide | Click chemistry, bioconjugation | Sensitive to nucleophiles |

This comparative analysis highlights the unique position of tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane among related compounds, particularly its balanced stability and reactivity profile.

Applications in Scientific Research

Drug Development

Biological Activity

Research Findings on Derivatives

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

-

In vitro studies have indicated that compounds derived from this silane can effectively inhibit cancer cell proliferation, particularly in leukemia models

-

Some derivatives have shown potential as antimicrobial agents, making them candidates for further development in pharmaceutical applications

Mechanism of Action

The mechanism by which tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane exerts its effects involves its ability to participate in various chemical reactions due to its reactive iodophenoxy and dimethylsilane groups. These groups can interact with molecular targets, facilitating the formation of new bonds and the modification of existing structures.

Advanced Research Considerations

Computational Modeling Approaches

Several computational models have been recommended for predicting this compound's behavior in novel reaction environments:

-

Density Functional Theory (DFT) calculations can be used to calculate transition states for Si–O bond cleavage or iodine dissociation pathways

-

Reaction Path Search Tools can identify optimal conditions for silane deprotection or iodophenoxy functionalization

-

Machine Learning models trained on chemical databases can predict solubility parameters or reaction yields under varying solvents

Resolving Conflicting Data

When addressing conflicting data on silane hydrolysis rates in kinetic studies, researchers have employed:

-

Controlled experiments comparing hydrolysis rates in buffered aqueous-organic mixtures using 1H NMR to track tert-butyl group stability

-

Isotopic labeling with D2O to distinguish hydrolysis pathways via mass shifts in mass spectrometry

-

Statistical tools to reconcile discrepancies arising from solvent polarity or catalyst residues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume